molecular formula C22H28N6O3 B2528179 9-benzyl-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 873076-95-0

9-benzyl-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2528179
CAS No.: 873076-95-0
M. Wt: 424.505
InChI Key: SJXJZMWYACCUIP-UHFFFAOYSA-N
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Description

9-Benzyl-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of purine derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the purine core. One common approach is the condensation of a suitable pyrimidinone derivative with a benzylamine under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms and high-throughput screening methods can also streamline the production process, ensuring consistency and quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Production of reduced analogs.

  • Substitution: Generation of various substituted purine derivatives.

Scientific Research Applications

This compound has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of purine chemistry.

  • Biology: It is utilized in biological assays to investigate the interaction of purine derivatives with various biomolecules.

  • Medicine: The compound has potential therapeutic applications, including the development of new drugs targeting purine metabolism-related diseases.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of enzymes involved in purine metabolism, affecting cellular processes such as DNA synthesis and repair.

Comparison with Similar Compounds

  • Morpholine derivatives: These compounds share the morpholine moiety and exhibit similar pharmacological activities.

  • Purine analogs: Other purine derivatives with varying substituents and functional groups.

Uniqueness: 9-Benzyl-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione stands out due to its specific structural features and potential applications in various fields. Its unique combination of functional groups and molecular architecture makes it a valuable compound for research and industrial use.

Properties

IUPAC Name

9-benzyl-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O3/c1-24-19-18(20(29)28(22(24)30)11-10-25-12-14-31-15-13-25)27-9-5-8-26(21(27)23-19)16-17-6-3-2-4-7-17/h2-4,6-7H,5,8-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXJZMWYACCUIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCN3CCOCC3)N4CCCN(C4=N2)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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